molecular formula C11H12N2O2 B1489779 (2E)-1-(3-hydroxyazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1344739-74-7

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B1489779
M. Wt: 204.22 g/mol
InChI Key: YKLIKSROOSWVPC-ONEGZZNKSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.22 g/mol . Other physical and chemical properties like melting point and boiling point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine Derivatives in Nucleoside Analogs : Azetidine derivatives, closely related to the compound , have been synthesized as potential antiviral agents. These compounds, designed as analogs of oxetanocin-A, were synthesized with the aim of evaluating their antiviral activity, although they did not show significant activity in cell culture tests (Hosono et al., 1994).

  • Elastase Inhibitors : Azetidin-2-ones, chemically related to the query compound, have been prepared and evaluated as potential inhibitors of porcine pancreatic elastase (PPE). These compounds behaved as transient inhibitors of the enzyme, providing insights into the development of therapeutic agents targeting elastases (Beauve et al., 1999).

  • Renin Inhibition for Hypertension : A study synthesized a series of compounds derived from a pyridin-3-ylpropionic acid moiety combined with a hydroxyethylene isostere, showing potent inhibitory activity against human renin, a target for hypertension treatment. These findings underscore the therapeutic potential of structurally related compounds in managing hypertension (Bradbury et al., 1990).

Biological Interactions and Applications

  • Complexation with Metal Ions : Research on the interaction of similar compounds with metal ions like copper(II) and cadmium(II) has led to the synthesis of complexes with potential applications in catalysis and material science. These studies also include docking studies to investigate the interaction of synthesized compounds with biomolecules, highlighting their potential in drug design and biomolecular engineering (Mardani et al., 2019).

  • Xanthine Oxidoreductase Inhibition : A novel compound, FYX-051, showed potent inhibitory activity against xanthine oxidoreductase, an enzyme involved in uric acid production. This suggests potential applications of structurally related compounds in the treatment of hyperuricemia or gout (Matsumoto et al., 2011).

properties

IUPAC Name

(E)-1-(3-hydroxyazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-13(8-10)11(15)4-3-9-2-1-5-12-6-9/h1-6,10,14H,7-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLIKSROOSWVPC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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